molecular formula C9H9BrO2 B2775770 (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol CAS No. 1568070-60-9

(4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol

Cat. No.: B2775770
CAS No.: 1568070-60-9
M. Wt: 229.073
InChI Key: VAORXMXHTGIUFI-QMMMGPOBSA-N
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Description

(4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol is a brominated derivative of chroman, a bicyclic organic compound This compound is characterized by its unique structure, which includes a bromine atom at the 8th position and a hydroxyl group at the 4th position of the chroman ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol typically involves the bromination of a chroman precursor. One common method is the electrophilic bromination of 3,4-dihydro-2H-chromen-4-ol using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature. The reaction conditions must be carefully controlled to ensure selective bromination at the 8th position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the bromination reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding the parent chroman compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products

    Oxidation: Formation of 8-bromo-3,4-dihydro-2H-chromen-4-one.

    Reduction: Formation of 3,4-dihydro-2H-chromen-4-ol.

    Substitution: Formation of various substituted chroman derivatives depending on the nucleophile used.

Scientific Research Applications

(4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol depends on its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. For instance, the compound may interact with enzymes or receptors through hydrogen bonding or halogen bonding, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-chromen-4-ol: Lacks the bromine atom, resulting in different reactivity and biological activity.

    8-Bromo-2H-chromen-4-ol: Similar structure but lacks the dihydro component, affecting its chemical properties.

Uniqueness

(4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol is unique due to the presence of both the bromine atom and the hydroxyl group in the chroman ring. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

(4S)-8-bromo-3,4-dihydro-2H-chromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8,11H,4-5H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAORXMXHTGIUFI-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1O)C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@H]1O)C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1568070-60-9
Record name (4S)-8-bromo-3,4-dihydro-2H-1-benzopyran-4-ol
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